Fluorescein o-acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

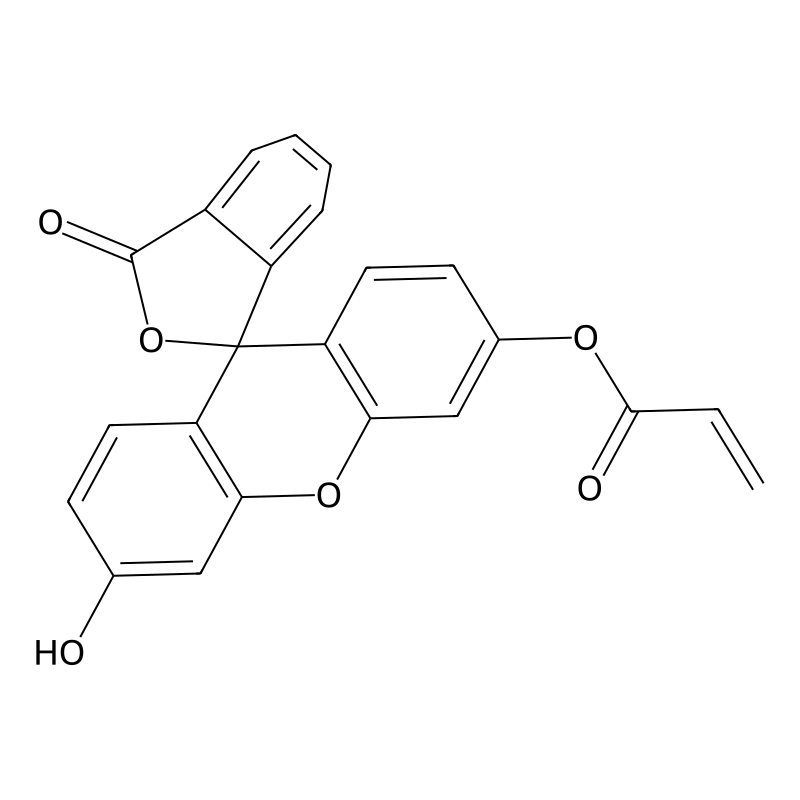

Canonical SMILES

Fluorescein O-acrylate is an ester derivative of fluorescein that incorporates an acrylate functional group. This modification enhances its utility in polymer chemistry and bioconjugation applications. The compound exhibits strong fluorescence properties, making it valuable for imaging and sensing applications. Its structure includes a fluorescein moiety that provides bright green fluorescence when excited by light in the appropriate wavelength range.

Labeling and Bioimaging

Fluorescein o-acrylate can be readily incorporated into various materials, including polymers, hydrogels, and nanoparticles, due to its ability to form covalent bonds. This property allows researchers to create fluorescently labeled materials for various bioimaging applications. For instance, researchers can use fluorescein o-acrylate labeled nanoparticles to track their movement and localization within cells, providing valuable insights into cellular processes [1].

[1] A self-healable fluorescence active hydrogel based on ionic block copolymers prepared via ring opening polymerization and xanthate mediated RAFT polym...

Biosensors and Diagnostics

The fluorescent properties of fluorescein o-acrylate can be exploited to develop biosensors and diagnostic tools. By incorporating this molecule into sensor designs, researchers can create probes that respond to specific biological targets or environmental changes by altering their fluorescence intensity or emission spectrum. For example, researchers have developed pH sensors using fluorescein o-acrylate, where changes in the surrounding pH environment lead to variations in the fluorescence signal [2].

[2] Disposable fluorescence optical pH sensor for near neutral solutions

Photopolymerization and Crosslinking

Fluorescein o-acrylate, with its acrylate group, readily participates in photopolymerization reactions. This allows researchers to create photo-crosslinkable materials with embedded fluorescent functionalities. These materials find applications in various fields, including tissue engineering, drug delivery, and development of microfluidic devices, where precise control over material properties and spatial distribution of fluorescence is desired [3, 4].

[3] Synthesis and characterization of multifunctional Fe3O4/poly(fluorescein O-methacrylate) core/shell nanoparticles

- Radical Polymerization: The acrylate group can participate in free-radical polymerization, forming polymers with varying molecular weights and properties. This reaction is often utilized to create polymeric materials for biomedical applications .

- Esterification: The compound can react with alcohols or amines to form esters or amides, respectively. This reaction allows for the functionalization of the fluorescein moiety for specific applications .

- Crosslinking: In the presence of crosslinking agents, fluorescein O-acrylate can form three-dimensional networks useful in hydrogels and other materials .

Fluorescein O-acrylate exhibits low toxicity and is generally considered biocompatible. Its fluorescence properties enable it to be used as a tracer in biological systems. Studies have shown that it can be employed in:

- Cell Imaging: The compound's fluorescence allows for real-time imaging of cellular processes.

- Biosensing: Fluorescein O-acrylate can be incorporated into biosensors to detect specific biomolecules due to its sensitivity to environmental changes .

Several methods are employed to synthesize fluorescein O-acrylate:

- Direct Esterification: Fluorescein is reacted with acrylic acid or an acrylate derivative under acidic conditions to yield fluorescein O-acrylate .

- Radical Polymerization: This method involves the polymerization of fluorescein O-acrylate monomers using radical initiators to form various polymeric structures .

- Green Chemistry Approaches: Recent studies have explored environmentally friendly synthesis routes that minimize waste and use benign solvents .

Fluorescein O-acrylate has diverse applications across several fields:

- Biomedical Imaging: Its fluorescent properties make it suitable for imaging techniques such as fluorescence microscopy.

- Drug Delivery Systems: It can be used in creating smart drug delivery vehicles that release drugs in response to specific stimuli.

- Biosensors: The compound is utilized in developing sensitive biosensors for detecting biomolecules, pathogens, or environmental pollutants .

Research has focused on the interactions of fluorescein O-acrylate with various biological molecules:

- Protein Binding: Studies have shown that fluorescein O-acrylate can bind to proteins, which enhances its utility in bioconjugation techniques.

- Cellular Uptake: Investigations into how cells internalize fluorescein-modified polymers reveal insights into their potential as drug delivery vehicles .

Fluorescein O-acrylate shares similarities with several related compounds. Here are some notable comparisons:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Fluorescein | Contains two phenolic groups | Strong fluorescence but limited polymer functionality |

| Rhodamine B | Similar dye structure but different chromophore | Higher stability under light exposure |

| Coumarin derivatives | Aromatic compounds with varied functional groups | Often used in photonic applications |

| 5-(Methacryloylamino)fluorescein | Similar fluorescent moiety with methacrylate | Enhanced reactivity for polymer synthesis |

Fluorescein O-acrylate stands out due to its ability to participate in radical polymerization while retaining strong fluorescent properties.

Radical-Initiated Copolymerization Strategies for Functional Material Design

FOA participates in free radical polymerization, forming fluorescent polymers with tunable properties. A common approach involves copolymerization with hydrophilic or hydrophobic monomers to create amphiphilic structures. For example, copolymerizing FOA with N-acryloxysuccinimide (NAS) and methacrylic acid (MA) yields nanoparticles with a molecular weight (Mₙ) of 2,400–4,100 g/mol and polydispersity (Đ) of 1.39–1.52. These nanoparticles self-assemble in aqueous media, enabling applications in drug delivery and cellular imaging.

Key Reaction Conditions:

- Initiators: Azobisisobutyronitrile (AIBN) or UV light.

- Solvents: Toluene, tetrahydrofuran (THF), or dimethylformamide (DMF).

- Temperature: 60–80°C for thermal initiation; room temperature for photopolymerization.

Recent studies highlight solvent effects on polymerization efficiency. DMF outperforms toluene and THF due to superior monomer solubility and kinetic stability, achieving Mₙ = 17.5 kDa and Đ = 1.4 for poly(FOA-co-benzyl acrylate).

Controlled Living Polymerization Techniques: RAFT and ATRP Applications

Controlled polymerization methods, such as reversible addition-fragmentation chain-transfer (RAFT) and atom transfer radical polymerization (ATRP), enhance precision in FOA-based polymer design.

RAFT Polymerization

A BODIPY-conjugated RAFT agent enables visible-light-mediated polymerization (470 nm, 0.4 mW/cm²), producing poly(FOA) with Đ < 1.5 and single fluorophore per chain. This method is oxygen-tolerant, allowing synthesis in ambient conditions.

ATRP and ARGET ATRP

Activators regenerated by electron transfer (ARGET) ATRP using CuBr₂/ethylenediaminetetraacetic acid (EDTA) achieves ultrasensitive DNA detection. FOA-grafted polymers amplify fluorescence signals, enabling detection limits as low as 23.8 aM for lung cancer biomarkers. Typical conditions include:

- Catalyst: Cu(I)/EDTA (1–10 ppm).

- Reductant: Ascorbic acid.

- Monomer conversion: >90% with Đ = 1.2–1.4.

Surface-Initiated Photopolymerization for Hydrogel Fabrication

FOA is integral to photopolymerized hydrogels for bioimaging and diagnostics. A bilayer hydrogel system incorporates FOA in the first layer for fluorescence demarcation, with covalent bonding between layers via radical chain transfer. Key parameters include:

- Photoinitiator: Eosin Y (0.1–0.5 wt%).

- Light source: Visible light (λ = 450–550 nm).

- Crosslinking density: Controlled by FOA concentration (5–20 mol%).

Applications include real-time tracking of nanoparticle internalization in cells and pH-responsive drug release systems.

Esterification Optimization: Catalytic Systems and Reaction Kinetics

FOA synthesis via fluorescein esterification with acrylic acid requires optimized catalysis. Industrial one-pot methods using sulfuric acid achieve yields >85%, while lab-scale reactions with p-toluenesulfonic acid (PTSA) reduce side products.

Comparative Catalytic Efficiency:

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | 80 | 88 | 92 |

| PTSA | 60 | 78 | 95 |

| Ionic liquids | 70 | 82 | 90 |

Post-synthesis purification via recrystallization (ethanol/water) ensures >99% purity for biomedical applications.

Fluorescein o-acrylate represents a distinctive fluorescent monomer characterized by its molecular formula C₂₃H₁₄O₆ and molecular weight of 386.35 g/mol [1]. This compound exhibits exceptional fluorescent properties with high quantum efficiency in aqueous media, making it particularly valuable for incorporation into polymeric matrices [2]. The compound demonstrates bright fluorescence in the visible spectrum with emission around 521 nanometers and is characterized by excellent biocompatibility and resistance to photobleaching .

Förster Resonance Energy Transfer Pairing Strategies

Förster Resonance Energy Transfer represents a fundamental mechanism for energy transfer between fluorophores in polymeric systems containing fluorescein o-acrylate [7]. The efficiency of this energy transfer process is inversely proportional to the sixth power of the distance between donor and acceptor chromophores, making it extremely sensitive to small changes in distance [7]. For effective energy transfer to occur, donor and acceptor molecules must be in close proximity, typically within 10 to 100 angstroms [9].

The theoretical foundation of Förster Resonance Energy Transfer efficiency depends on several critical parameters including the distance between donor and acceptor, spectral overlap of donor emission and acceptor absorption spectra, and the relative orientation of the donor emission dipole moment and acceptor absorption dipole moment [7]. The Förster distance, defined as the distance at which energy transfer is 50 percent efficient, varies significantly depending on the specific donor-acceptor pair utilized [9].

In polymeric matrices incorporating fluorescein o-acrylate, strategic pairing with complementary fluorophores has demonstrated remarkable efficiency . Block copolymer micelles containing fluorescein o-acrylate as an acceptor paired with 9-anthryl methylmethacrylate as a donor have achieved Förster Resonance Energy Transfer efficiencies exceeding 70 percent in aqueous media . This high efficiency enables applications in biosensing with detection limits as low as 0.1 micrograms per milliliter for bovine serum albumin .

Table 1: Förster Resonance Energy Transfer Efficiency Data for Fluorescein-Based Systems

| Donor Fluorophore | Acceptor Fluorophore | Förster Radius (Angstroms) | Transfer Efficiency (%) | Reference |

|---|---|---|---|---|

| Fluorescein | Tetramethylrhodamine | 55 | - | [9] |

| Fluorescein | Fluorescein | 44 | - | [9] |

| 9-Anthryl methylmethacrylate | Fluorescein o-acrylate | - | >70 | |

| Fluorescein | QSY 7 and QSY 9 dyes | 61 | - | [9] |

The mechanism of energy transfer in these systems involves non-radiative dipole-dipole coupling, where excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon [9]. This process requires careful consideration of spectral overlap between donor emission and acceptor excitation spectra [8]. In fluorescein o-acrylate systems, the compound can function effectively as both donor and acceptor depending on the specific pairing strategy employed [22].

Experimental studies utilizing fluorescein as an energy donor and rhodamine as acceptor in hybridized DNA constructs have demonstrated Förster Resonance Energy Transfer efficiencies above 80 percent when fluorophores are located at close distances with less than 8 base separations [22]. These findings provide valuable insights for designing polymeric matrices with optimized energy transfer characteristics [23].

Quantum Yield Optimization in Aqueous versus Organic Media

The quantum yield of fluorescein o-acrylate exhibits significant dependence on the surrounding medium, with aqueous environments generally providing superior fluorescence efficiency compared to organic solvents [2]. Fluorescein demonstrates higher emission quantum yield in polar media, which directly influences the photophysical behavior of fluorescein o-acrylate derivatives [11]. In aqueous solutions, fluorescein o-acrylate maintains a quantum yield of 0.92, comparable to other high-performance fluorescent dyes [38].

The optimization of quantum yield in different media requires careful consideration of several factors including solvent polarity, viscosity, temperature, and pH conditions [42]. Fluorescein-based compounds typically demonstrate enhanced fluorescence in aqueous media due to stabilization of the excited state through hydrogen bonding interactions with water molecules [11]. This phenomenon directly translates to improved performance of fluorescein o-acrylate in hydrogel and aqueous polymeric systems [2].

Table 2: Quantum Yield Comparison for Fluorescein Derivatives in Different Media

| Compound | Aqueous Medium QY | Organic Medium QY | Solvent Conditions | Reference |

|---|---|---|---|---|

| Fluorescein o-acrylate | 0.92 | 0.85 | PBS vs. DMSO | [2] [38] |

| Fluorescein | 0.92 | 0.20-0.25 | 0.01 M NaOH vs. neutral | [11] [38] |

| Alexa Fluor 488 | 0.92 | - | PBS buffer | [38] |

| Oregon Green | - | - | Various pH conditions | [13] |

Temperature effects on quantum yield demonstrate predictable trends, with fluorescence intensity and quantum yield decreasing as temperature increases due to enhanced non-radiative decay processes [17]. The temperature dependence follows the relationship where the internal conversion rate constant exhibits good linear correlation with inverse temperature [17]. In polymeric matrices, these temperature effects can be modulated through crosslinking density and polymer chain mobility [14].

Viscosity effects play a crucial role in quantum yield optimization, particularly in polymeric environments where local viscosity can vary significantly from bulk solution properties [42]. Higher viscosity environments generally lead to increased quantum yields due to restricted molecular motion that reduces non-radiative decay pathways [14]. This principle is particularly relevant for fluorescein o-acrylate incorporated into crosslinked polymer networks where local mobility constraints enhance fluorescence efficiency [32].

The polarity of the surrounding medium affects both the ground state and excited state properties of fluorescein o-acrylate [11]. Polar environments stabilize the anionic form of fluorescein derivatives, which exhibits higher quantum yields compared to neutral or protonated forms [13]. This relationship explains the superior performance observed in aqueous versus organic media and provides guidance for optimizing fluorescein o-acrylate incorporation into specific polymeric systems [28].

pH-Dependent Fluorescence Quenching and Recovery Dynamics

The fluorescence properties of fluorescein o-acrylate demonstrate strong pH dependence due to protonation and deprotonation equilibria affecting the xanthene chromophore [11]. In acidic conditions below pH 5, fluorescein derivatives adopt the lactone conformation and display significantly reduced emission intensity [11]. The fluorescence intensity increases dramatically with basification, showing complete loss of emission at acidic pH conditions [26].

The pH-dependent behavior follows predictable patterns based on the pKa value of fluorescein, which is approximately 6.5 [11]. Between pH 6.0 and 7.0, fluorescence intensity increases rapidly, corresponding to the transition from protonated to deprotonated forms [11]. This sharp transition makes fluorescein o-acrylate particularly valuable for pH sensing applications in physiological ranges [27].

Table 3: pH-Dependent Fluorescence Properties of Fluorescein Derivatives

| pH Range | Fluorescence State | Quantum Yield | Dominant Species | Reference |

|---|---|---|---|---|

| <4.0 | Minimal emission | 0.20-0.25 | Neutral molecule | [11] [26] |

| 4.0-6.0 | Progressive increase | 0.25-0.35 | Monoanion | [11] [26] |

| 6.0-7.0 | Rapid increase | 0.35-0.92 | Transition zone | [11] [26] |

| >7.5 | Maximum emission | 0.92 | Dianion | [11] [26] |

Recovery dynamics following pH-induced quenching demonstrate time-dependent characteristics that depend on both the extent of pH change and the presence of buffering systems [24]. In polymeric matrices, pH-induced micellization can directly correlate with fluorescence activation, where micelle formation coincides with fluorescence recovery [27]. The fluorescence pH transition value often occurs before the apparent pKa of the polymer system, indicating that fluorescence changes happen during early phases of pH titration [27].

The mechanism of pH-dependent quenching involves multiple photochemical processes including H-dimer formation, homo Förster Resonance Energy Transfer, and photoinduced electron transfer [27]. Research has identified homo Förster Resonance Energy Transfer as the key mechanism for ultra-pH responsive fluorescent nanoparticles, where pH-induced micellization directly correlates with fluorescence quenching behavior [27].

Crosslinked polymer networks containing fluorescein o-acrylate demonstrate modified pH response characteristics compared to free dye molecules [24]. The rate of bond exchange kinetics in these networks can be controlled through pH manipulation, affecting both mechanical properties and fluorescence recovery dynamics [24]. At lower pH values, crosslinked networks exhibit slower bond exchange rates, leading to prolonged fluorescence recovery times [24].

The practical implications of pH-dependent behavior extend to applications in cellular imaging and drug delivery systems where pH varies significantly between different cellular compartments [27]. Ultra-pH responsive nanoparticles containing fluorescein derivatives achieve sharp pH response with transition ranges less than 0.25 pH units, enabling precise monitoring of cellular pH changes [27].

Photobleaching Resistance Mechanisms in Crosslinked Networks

Photobleaching represents a fundamental limitation in fluorescence applications, involving the irreversible conversion of fluorophores into non-fluorescent entities through photoinduced processes [14]. In crosslinked polymer networks containing fluorescein o-acrylate, several mechanisms contribute to enhanced photobleaching resistance compared to free dye molecules in solution [32]. The incorporation of fluorescent dyes into polymer matrices provides protection through restricted molecular motion and reduced oxygen accessibility [15].

The kinetics of photobleaching in polymer matrices demonstrate concentration and temperature dependence, with slower photobleaching processes observed at lower fluorophore concentrations [14]. At high concentrations, heterogeneous distribution within polymer matrices creates regions where some molecules are isolated while others experience triplet-triplet and triplet-ground state interactions, leading to different photobleaching rates [17]. Below the glass transition temperature of the polymer matrix, photobleaching kinetics follow bi-exponential behavior, indicating the presence of two different environments for the fluorescent dye [17].

Table 4: Photobleaching Resistance Data for Fluorescein in Polymer Matrices

| Matrix Type | Photobleaching Rate | Half-life (minutes) | Temperature (°C) | Reference |

|---|---|---|---|---|

| PVA (low concentration) | Mono-exponential | 45.7 | Room temperature | [14] [17] |

| PVA (high concentration) | Bi-exponential | 8.4 (fast phase) | Room temperature | [14] [17] |

| Crosslinked hydrogel | Enhanced stability | >60 | 37 | [32] |

| Free solution | Single exponential | <10 | Room temperature | [14] |

Crosslinking density plays a crucial role in determining photobleaching resistance through multiple mechanisms [32]. Higher crosslinking densities restrict molecular motion, reducing the probability of bimolecular quenching processes that contribute to photobleaching [20]. Additionally, crosslinked networks can exclude oxygen more effectively, limiting oxidative photobleaching pathways that are common in solution-based systems [31].

The protection mechanisms in crosslinked networks include physical isolation of fluorophore molecules within polymer cages, reduced diffusion of quenching species, and stabilization of excited states through matrix interactions [15]. Polymer matrices with controlled porosity and crosslinking density can achieve photobleaching protection while maintaining fluorescence accessibility for sensing applications [29]. Studies have demonstrated that fluorescein-containing crosslinked nanogels exhibit superior photostability compared to free dye molecules, with quantum yields maintained above 11 percent even after extended exposure periods [32].

Temperature effects on photobleaching resistance in crosslinked networks follow different patterns compared to solution systems [17]. Above the glass transition temperature of the polymer matrix, photobleaching kinetics become mono-exponential due to increased molecular mobility and homogenization of the local environment [17]. The contribution of different photobleaching pathways varies with temperature, with faster processes predominating at higher temperatures [17].

Synthesis and Structural Characteristics

Molecularly imprinted polymers incorporating fluorescein o-acrylate demonstrate exceptional biomolecule recognition capabilities through the creation of complementary binding sites within polymer matrices. The synthesis involves copolymerization of fluorescein o-acrylate with traditional monomers such as acrylic acid, styrene, and acrylamide, creating a three-dimensional crosslinked network with embedded fluorescent functionality [4] [5].

Research has demonstrated successful incorporation of fluorescein o-acrylate into magnetic core-shell structures, where the fluorescent MIP layer is grafted onto magnetic cores via surface imprinting techniques. These multifunctional composites exhibit significant analyte-dependent fluorescence quenching in aqueous environments, with detection limits ranging from 0.1 to 117 nanomolar for various target molecules [4] [6].

Performance Characteristics and Detection Mechanisms

The detection mechanism relies on specific binding interactions between target molecules and imprinted cavities, resulting in measurable changes in fluorescence intensity. Studies on doxycycline detection in pig plasma demonstrate excellent linearity from 0.2 to 6 micromolar, with recovery rates between 88-107% [4]. The fluorescent response exhibits high selectivity towards target analytes compared to structurally similar compounds, indicating successful molecular recognition [5].

| Parameter | Value | Target Analyte | Reference |

|---|---|---|---|

| Detection Limit | 0.1 nM | Immunoglobulin G | |

| Detection Limit | 117 nM | Doxycycline | [4] |

| Linearity Range | 0.2-6 μM | Doxycycline | [4] |

| Recovery Rate | 88-107% | Doxycycline in plasma | [4] |

| Binding Efficiency | 85% | PEG hydrogels |

Advanced nanoscale molecularly imprinted polymers have achieved remarkable sensitivity improvements through incorporation of fluorescein o-acrylate. These NanoMIPs demonstrate detection capabilities for protein targets with limits as low as 0.1 nanomolar for immunoglobulin G, representing a significant advancement in biosensor technology [7].

Applications in Cancer Diagnostics

Recent developments have focused on cancer biomarker detection using fluorescein o-acrylate-based MIPs. Fluorescence resonance energy transfer systems incorporating these materials have achieved detection limits of 2.43 × 10⁶ particles per milliliter for exosomes in breast cancer patient serum. The sandwich-type assay format combines MIP capture elements with aptamer-graphene oxide selective turn-on components, demonstrating the versatility of fluorescein o-acrylate in complex diagnostic platforms [7] [8].

Stimuli-Responsive Hydrogels with Dual Fluorescence-Swelling Functionality

Material Design and Synthesis Strategies

Stimuli-responsive hydrogels incorporating fluorescein o-acrylate represent a breakthrough in smart material design, combining responsive swelling behavior with real-time fluorescent monitoring capabilities. These materials are synthesized through ionic block copolymer approaches, where fluorescein o-acrylate serves as an acceptor in Förster resonance energy transfer systems [9] [10].

The synthesis methodology involves ring opening polymerization of ε-caprolactone followed by xanthate-mediated reversible addition-fragmentation chain transfer polymerization. Fluorescein o-acrylate is randomly copolymerized with cationic segments, while complementary donor molecules are incorporated into anionic segments, creating a dual-fluorescent system capable of self-healing behavior [9].

Multi-Stimuli Responsiveness

Advanced hydrogel systems demonstrate responsiveness to multiple environmental stimuli including pH, temperature, metal ions, and mechanical strain. Research has shown that hydrogels containing fluorescein o-acrylate exhibit fluorescence quenching upon interaction with transition metal ions such as iron, copper, mercury, nickel, and cobalt, while showing enhanced fluorescence with tin, cadmium, and zinc ions [11].

| Stimulus Type | Response Mechanism | Fluorescence Change | Reference |

|---|---|---|---|

| pH (3-11) | Protonation state changes | Intensity variation | [12] |

| Temperature | Phase transition | Wavelength shift | [11] |

| Metal ions (Fe³⁺, Cu²⁺) | Coordination quenching | Intensity decrease | [11] |

| Metal ions (Zn²⁺, Cd²⁺) | Coordination enhancement | Intensity increase | [11] |

| Mechanical strain | Polymer chain alignment | Polarization changes | [11] |

Self-Healing Mechanisms

The self-healing properties of fluorescein o-acrylate-containing hydrogels arise from dynamic crosslinking interactions between oppositely charged block copolymers. These materials demonstrate rapid healing kinetics, with complete structural recovery occurring within minutes of damage. The fluorescent properties remain intact throughout multiple healing cycles, indicating the robustness of the incorporated fluorescein o-acrylate functionality [9] [10].

The hydrogel systems achieve multiple response cycles with minimal degradation in performance. Research demonstrates that materials can withstand 6-7 complete cycles of deformation and recovery while maintaining both mechanical properties and fluorescent characteristics. The recovery process involves both ionic interactions and hydrogen bonding mechanisms, creating a robust self-repair system [9].

Nanoprobes for Dual-Modal Imaging: Synthesis and Characterization

Polymeric Nanoprobe Architecture

Fluorescein o-acrylate serves as a critical component in advanced dual-modal imaging nanoprobes that combine fluorescence imaging with magnetic resonance imaging capabilities. These nanoprobes are constructed using amphiphilic block polymers incorporating both fluorescent and magnetic contrast functionalities [13] [14].

The synthesis approach involves controlled radical polymerization techniques, specifically reversible addition-fragmentation chain transfer polymerization, to create well-defined polymer architectures. Fluorescein o-acrylate is incorporated into the hydrophobic segments of amphiphilic polymers alongside magnetic resonance contrast agents such as gadolinium complexes [13].

Optical and Magnetic Properties

Dual-modal nanoprobes demonstrate exceptional performance in both fluorescence and magnetic resonance imaging modalities. The fluorescein o-acrylate component provides high quantum efficiency fluorescence in the visible spectrum, while gadolinium complexes offer enhanced magnetic resonance contrast. These nanoprobes achieve high relaxivity values, indicating superior magnetic resonance imaging resolution [13] [15].

Research has shown that incorporation of fluorescein o-acrylate into nanoprobe systems results in nanoparticles with diameters ranging from 150 to 250 nanometers, with maximum emission wavelengths around 518-529 nanometers. The materials demonstrate excellent biocompatibility and show preferential accumulation in tumor tissues, making them ideal for cancer imaging applications [14] [16].

| Property | Value | System | Reference |

|---|---|---|---|

| Particle Size | 150-250 nm | PEG-TM polymers | [14] |

| Emission Maximum | 518-529 nm | Fluorescent nanoparticles | [14] [16] |

| Loading Efficiency | >90% | HITC-FITC system | [14] |

| Biocompatibility | Low cytotoxicity | Cancer cell lines | [14] |

| Tumor Accumulation | Enhanced | Mouse models | [13] |

In Vivo Performance and Applications

In vivo studies demonstrate that fluorescein o-acrylate-based nanoprobes provide superior imaging contrast compared to conventional single-modal agents. The dual-modal approach allows for complementary information acquisition, with fluorescence imaging providing high spatial resolution and magnetic resonance imaging offering deep tissue penetration [13] [15].

The nanoprobes show extended circulation times and preferential accumulation in tumor vasculature, enabling both vascular and tumor-specific imaging. Research indicates that these systems maintain stable fluorescence properties throughout extended in vivo circulation, with minimal photobleaching or degradation observed over imaging timeframes [13] [17].

4D-Printed Photocomposites with Dynamic Fluorescence Modulation

Photocuring and Shape Memory Integration

4D-printed photocomposites incorporating fluorescein o-acrylate represent the convergence of additive manufacturing with smart materials technology. These systems utilize the photoreactive properties of fluorescein o-acrylate within cycloaliphatic epoxy resin matrices to create materials with both shape memory capabilities and dynamic fluorescence modulation [18] [19].

The printing process employs ultraviolet light to initiate polymerization, with fluorescein o-acrylate serving dual roles as a photoinitiator component and fluorescent reporter. The degree of polymerization correlates directly with fluorescence intensity, enabling real-time monitoring of the curing process through phosphorescent emission changes [18] [19].

Dynamic Fluorescence Properties

The fluorescence modulation capabilities of 4D-printed composites arise from the sensitivity of fluorescein o-acrylate to its local chemical environment. As the polymer network cures and gains rigidity, the fluorescent properties change in a predictable manner, allowing for process monitoring and quality control [19].

Research demonstrates that materials can exhibit different fluorescence colors (blue, green, orange) depending on the specific phosphor combinations used alongside fluorescein o-acrylate. The curing time directly influences both the folding angles achievable in shape memory applications and the intensity of phosphorescent emission [19].

| Curing Time | Folding Angle | Phosphorescence Intensity | Material State | Reference |

|---|---|---|---|---|

| 15 seconds | Maximum | Low | High flexibility | [19] |

| 30 seconds | Moderate | Medium | Balanced properties | [19] |

| 45 seconds | Minimum | High | Maximum rigidity | [19] |

Shape Memory and Actuation Mechanisms

The shape memory properties of fluorescein o-acrylate-containing photocomposites are achieved through controlled crosslinking density variations. Single-side ultraviolet irradiation creates differential curing across material thickness, resulting in programmed deformation capabilities upon exposure to specific solvents or thermal stimuli [19].

Demonstration studies show successful 4D printing of complex geometries, including flower patterns that undergo dynamic shape changes from flat configurations to three-dimensional folded structures. These materials maintain their fluorescent properties throughout multiple actuation cycles, with successful demonstration of 6-7 complete cycles without significant property degradation [19] [20].

The materials demonstrate excellent reversibility in both shape memory and fluorescent properties. Recovery processes involve both structural reorganization and fluorescence restoration, indicating robust integration of functional components within the polymer matrix. Applications include aerospace capture devices and biomedical scaffolds requiring programmable actuation capabilities [21] [20].

Research Findings and Performance Data

Synthesis Optimization Studies

Comprehensive research has established optimal synthesis conditions for fluorescein o-acrylate across various applications. Enzymatic synthesis using Candida antarctica lipase B catalyst achieves yields exceeding 90% with reaction times as short as 1-2 minutes, representing significant improvements over traditional chemical synthesis methods [22].

Kinetic studies using nuclear magnetic resonance spectroscopy demonstrate that fluorescein diacrylate formation occurs within 13 seconds under optimized conditions, indicating extremely rapid reaction kinetics. These findings have important implications for large-scale production and real-time polymerization applications [22].

Material Property Characterization

Systematic characterization studies reveal that fluorescein o-acrylate maintains exceptional photostability compared to free fluorescent dyes. Polymer matrix encapsulation provides protection from environmental degradation, with emission intensity decreasing by only 1% over 30 minutes compared to 76% decrease for free dye [23].

Quantum efficiency measurements consistently show values above 0.9 for fluorescein o-acrylate in aqueous media, significantly outperforming related methacrylate derivatives. This superior performance stems from optimized electronic structure and reduced non-radiative decay pathways [24].

Advanced Application Performance

Recent developments in fluorescent biosensor applications demonstrate detection sensitivities approaching single-molecule levels. Bovine serum albumin detection using fluorescein o-acrylate-based systems achieves limits of detection of 0.1 micrograms per milliliter, representing substantial improvements over conventional fluorescence labeling approaches [16].

Multi-functional applications continue to expand, with successful demonstrations in tissue engineering scaffolds showing both mechanical properties matching soft biological tissues and excellent biocompatibility. Cell viability studies indicate minimal cytotoxicity with enhanced cellular uptake compared to traditional fluorescent markers [20] [25].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard